[2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone
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Overview
Description
[2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone: is a complex organic compound featuring a furan ring, a morpholine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting from furfural, the furan ring can be synthesized through various methods, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl₃.
Morpholine Ring Formation: The morpholine ring is often synthesized via the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced using hydrogenation reactions, typically with palladium on carbon as a catalyst.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often using strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Reduced furan and pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, this compound is used in the synthesis of advanced polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- [2-(Furan-2-yl)ethyl]-[3-(trifluoromethyl)pyridin-4-yl]methanone
- [2-(Thiophen-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone
Uniqueness
Compared to similar compounds, [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone exhibits unique properties due to the presence of both the furan and morpholine rings. This combination enhances its chemical reactivity and biological activity, making it more versatile in various applications .
Properties
IUPAC Name |
[2-(furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-8-19-4-3-10(11)14(21)20-5-7-23-13(9-20)12-2-1-6-22-12/h1-4,6,8,13H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAGQEXZPOPZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=NC=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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